molecular formula C16H17IN2O B5138310 (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide

Cat. No.: B5138310
M. Wt: 380.22 g/mol
InChI Key: OYZRLAWXVZRQIE-UHFFFAOYSA-M
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Description

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and a phenylmethanol moiety. The iodide ion serves as the counterion, balancing the positive charge on the benzimidazole ring.

Properties

IUPAC Name

(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N2O.HI/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12;/h3-11,15,19H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZRLAWXVZRQIE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Methylation: The benzimidazole ring is then methylated using methyl iodide or a similar methylating agent to introduce the dimethyl groups at the 1 and 3 positions.

    Attachment of the Phenylmethanol Moiety: The phenylmethanol group is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with benzyl chloride or benzyl bromide.

    Formation of the Iodide Salt: Finally, the iodide salt is formed by reacting the intermediate compound with an iodide source, such as potassium iodide or sodium iodide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes. These methods utilize similar reaction steps as described above but are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzimidazole ring or the phenylmethanol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenylmethanol moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Benzyl chloride, benzyl bromide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives or phenylmethanol derivatives.

    Substitution: Substituted benzimidazole or phenylmethanol derivatives.

Scientific Research Applications

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of (1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with nucleic acids and proteins, leading to various biological effects. The phenylmethanol moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The iodide ion may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dimethylbenzimidazol-3-ium-2-yl)methanol
  • (1,3-Dimethylbenzimidazol-3-ium-2-yl)phenylmethanone
  • (1,3-Dimethylbenzimidazol-3-ium-2-yl)phenylethanol

Uniqueness

(1,3-Dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol;iodide is unique due to the presence of both the benzimidazole ring and the phenylmethanol moiety, which confer distinct chemical and biological properties. The iodide ion further enhances its solubility and reactivity, making it a versatile compound for various applications.

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